molecular formula C6H6ClN3S B13932766 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1269293-13-1

6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B13932766
CAS No.: 1269293-13-1
M. Wt: 187.65 g/mol
InChI Key: RVSOGINSBPLTPM-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole
  • 1,3,4-Thiadiazole Derivatives
  • Imidazole Derivatives

Uniqueness

6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its combined imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1269293-13-1

Molecular Formula

C6H6ClN3S

Molecular Weight

187.65 g/mol

IUPAC Name

6-(chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C6H6ClN3S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2H2,1H3

InChI Key

RVSOGINSBPLTPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCl

Origin of Product

United States

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